5-Bromo-3-methylquinazolin-4(3H)-one is a compound belonging to the quinazolinone family, characterized by its unique structure and biological activities. Quinazolinones are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The presence of a bromine atom at the fifth position and a methyl group at the third position of the quinazolinone ring enhances its biological activity and makes it a subject of interest in medicinal chemistry.
5-Bromo-3-methylquinazolin-4(3H)-one can be synthesized from various precursors, including substituted anilines and isocyanides. It is classified under heterocyclic compounds due to its nitrogen-containing ring structure. The compound's classification is significant as it influences its reactivity and interaction with biological systems.
The synthesis of 5-Bromo-3-methylquinazolin-4(3H)-one can be achieved through several methods:
The typical reaction conditions for synthesizing this compound involve heating in solvents such as acetic acid or dimethyl sulfoxide under reflux or microwave irradiation. Yields can vary based on the specific reagents and conditions used, but reports indicate successful yields above 60% in optimized conditions.
The molecular formula of 5-Bromo-3-methylquinazolin-4(3H)-one is C10H8BrN2O. Its structure features:
The compound exhibits characteristic spectral data:
5-Bromo-3-methylquinazolin-4(3H)-one participates in various chemical reactions:
These reactions typically require specific catalysts (e.g., palladium or copper) and may involve conditions such as elevated temperatures or specific solvents to facilitate the desired transformations.
The mechanism of action for compounds like 5-Bromo-3-methylquinazolin-4(3H)-one often involves interaction with specific biological targets, such as enzymes or receptors related to cancer cell proliferation or bacterial growth inhibition. Studies have shown that quinazolinones can inhibit certain kinases, leading to reduced tumor growth in various cancer models .
5-Bromo-3-methylquinazolin-4(3H)-one has several scientific applications:
The quinazolinone scaffold—a benzopyrimidine framework—has evolved from a chemical curiosity to a cornerstone of medicinal chemistry since its first synthesis by Griess in 1869 (2-cyano-3,4-dihydro-4-oxoquinazoline) [1] [8]. Early 20th-century work by Gabriel and Colman established robust synthetic routes, enabling systematic exploration of its bioactivity. The 1950s marked a watershed with the clinical introduction of methaqualone, a sedative-hypnotic 2,3-disubstituted quinazolinone, validating the scaffold's therapeutic potential [8] [10]. Subsequent decades witnessed diversification into anticancer agents (e.g., gefitinib and erlotinib, EGFR inhibitors) and antimicrobials, exploiting the scaffold's adaptability for target modulation. Over 150 naturally occurring quinazolinone alkaloids (e.g., antimalarial febrifugine from Dichroa febrifuga) further underscored its biological relevance [3] [7]. Today, >40,000 bioactive quinazoline derivatives populate chemical databases, with 15+ FDA-approved drugs, reflecting sustained innovation in structure-based design [4] [8].
Table 1: Key Milestones in Quinazolinone Drug Development
Year | Milestone | Significance |
---|---|---|
1869 | Griess synthesizes first quinazoline derivative | Foundation of quinazoline chemistry |
1903 | Gabriel devises practical quinazoline synthesis | Enabled scalable derivatization |
1951 | Methaqualone enters clinical use | First major quinazolinone therapeutic |
2003 | EGFR inhibitors (gefitinib/erlotinib) approved for NSCLC | Validated kinase targeting applications |
2014 | Dual PARP1/BRD4 inhibitor ADTL-BPI1901 reported | Showcased polypharmacology potential |
Halogenation—particularly bromination—imparts distinct physicochemical and pharmacological advantages to quinazolinones. Bromine's large atomic radius (1.85 Å) and moderate electronegativity (2.96) enhance π-stacking with biological targets while optimizing lipophilicity (cLogP ↑ 0.5–1.0 units), facilitating membrane penetration [1] [6]. Strategically, bromine at C5, C6, or C8 positions (e.g., 5-bromo-, 6-bromo-, and 8-bromoquinazolinones) amplifies bioactivity:
Table 2: Impact of Halogen Substituents on Quinazolinone Properties
Halogen | Atomic Radius (Å) | Electronegativity | Key Effects on Quinazolinone |
---|---|---|---|
F | 1.47 | 3.98 | ↑ Metabolic stability, ↓ cLogP, H-bond acceptor |
Cl | 1.75 | 3.16 | Moderate lipophilicity, steric bulk for target engagement |
Br | 1.85 | 2.96 | Optimal balance: lipophilicity, target residence time |
I | 1.98 | 2.66 | ↑ Lipophilicity but metabolic vulnerability (deiodination) |
5-Bromo-3-methylquinazolin-4(3H)-one exemplifies structure-driven optimization for enhanced drug-likeness and target engagement. The 5-bromo substituent electronically tunes the C6–C7 bond, increasing electrophilicity at C2/C4 for nucleophilic attack (e.g., by cysteine residues in kinases) [1] [4]. Concurrently, the 3-methyl group blocks metabolic N-oxidation, improving pharmacokinetic stability versus unmethylated analogs [4] [9]. This combination synergizes in specific therapeutic contexts:
Table 3: Synthetic Routes to 5-Bromo-3-methylquinazolin-4(3H)-one
Method | Starting Materials | Conditions | Yield (%) | Ref |
---|---|---|---|---|
Niementowski Synthesis | 5-Bromoanthranilic acid + acetamide | PCl3, toluene, Δ, 2h | 65–78 | [1] |
Microwave Cyclization | 2-Amino-4-bromobenzamide + acetic anhydride | MW, 150°C, 15 min | 92 | [3] |
Griess-Type Reaction | 5-Bromoanthranilic acid + methyl isocyanate | EtOH, reflux, 6h | 70 | [7] |
The scaffold's drug-likeness is evidenced by calculated properties: MW 239.08, cLogP 2.1, H-bond acceptors 3, aligning with Lipinski's criteria. Current research explores its integration into PROTACs and dual-targeting hybrids (e.g., BRD4/PARP1 inhibitors), leveraging its synthetic tractability for next-generation therapeutics [2] [4].
Table 4: Bioactive Analogs of 5-Bromo-3-methylquinazolin-4(3H)-one
C2 Substituent | Biological Activity | Potency (IC50 or EC50) | Target |
---|---|---|---|
Hydrazide | Cytotoxicity vs. MCF-7 cells | 0.20 ± 0.02 μM | Kinase inhibition |
2-Styryl | Tubulin polymerization inhibition | 1.7 μM | Microtubule disruption |
Thiazole-2-yl | Anticonvulsant activity | 48% seizure protection (50 mg/kg) | GABAA potentiation |
1,3,4-Thiadiazole-2-yl | Anti-inflammatory | 73% edema reduction | COX-2 inhibition |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: